molecular formula C7H8N2O B6210282 N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine CAS No. 14540-12-6

N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine

Cat. No.: B6210282
CAS No.: 14540-12-6
M. Wt: 136.15 g/mol
InChI Key: LSBIPUMDFGJKNI-WEVVVXLNSA-N
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Description

N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H8N2O. . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine can be synthesized through the reaction of 5-methylpyridine-2-carbaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

14540-12-6

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

(NE)-N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-6-2-3-7(5-9-10)8-4-6/h2-5,10H,1H3/b9-5+

InChI Key

LSBIPUMDFGJKNI-WEVVVXLNSA-N

Isomeric SMILES

CC1=CN=C(C=C1)/C=N/O

Canonical SMILES

CC1=CN=C(C=C1)C=NO

Purity

95

Origin of Product

United States

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